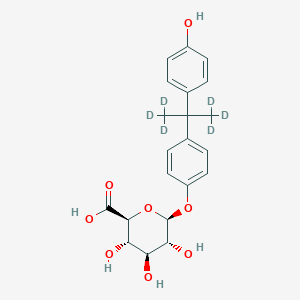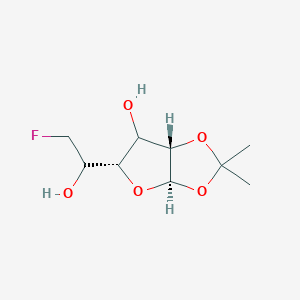
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose (6F-Glu) is a synthetic sugar molecule that has been developed as a potential therapeutic agent for a variety of diseases. 6F-Glu has been studied for its ability to act as an inhibitor of the enzyme fructosamine-3-kinase (FN3K), which is involved in the regulation of glucose metabolism. 6F-Glu has been shown to reduce the activity of FN3K, resulting in decreased glucose levels in the blood. Additionally, 6F-Glu has been explored for its potential to act as an immunomodulator, as it has been found to modulate the expression of certain cytokines and chemokines involved in immune response. This has led to the investigation of 6F-Glu as a potential therapeutic agent for a variety of diseases, including diabetes, inflammatory bowel disease, and cancer.
Wissenschaftliche Forschungsanwendungen
Neuroinflammation Imaging
Summary of the Application
The compound is used in PET imaging of fructose metabolism in a rodent model of neuroinflammation. The compound, labeled with Fluorine-18 as 6-[18F]fluoro-6-deoxy-D-fructose (6-[18F]FDF), targets the fructose-preferred facilitative hexose transporter GLUT5, which is predominantly expressed in brain microglia and activated in response to inflammatory stimuli .
Methods of Application
The compound is used in longitudinal dynamic PET imaging in vivo. The study was conducted on rats injected with lipopolysaccharide (LPS) in the striatum .
Results or Outcomes
Increased accumulation of 6-[18F]FDF was observed at 48 hours post-LPS injection, with plateaued uptake that was significantly higher in the ipsilateral vs. contralateral striatum .
Breast Cancer Imaging
Summary of the Application
The compound is used in PET imaging of GLUT5 in breast cancer. The compound, labeled with Fluorine-18 as 6-[18F]fluoro-6-deoxy-D-fructose (6-[18F]FDF), is used as a potential PET radiotracer to image GLUT5 expression in breast cancers .
Methods of Application
The compound is used in dynamic small animal PET imaging in vivo. The study was conducted on EMT-6 tumor-bearing BALB/c mice and human xenograft MCF-7 tumor-bearing NIH-III mice .
Results or Outcomes
The study revealed an early response of 6-[18F]FDF to neuroinflammatory stimuli in rat brain. The compound represents a potential PET radiotracer for imaging microglial GLUT5 density in the brain with applications in neuroinflammatory and neurodegenerative diseases .
Synthesis of Biologically Active Compounds
Summary of the Application
The compound is used as a starting material to prepare biologically active compounds such as L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers .
Methods of Application
The compound undergoes free radical bromination and nucleophilic fluorination, which allows the conversion of methyl sorbate into the 6-fluoro analogue . This compound then undergoes sequential asymmetric dihydroxylation reactions .
Results or Outcomes
A range of 6-deoxy-6-fluorosugars were prepared by using different combinations of ligands . The products of dihydroxylation were rapidly converted to the fluorosugars 6-deoxy-6-fluoro-L-idose, 6-fluoro-L-fucose, and 6-deoxy-6-fluoro-D-galactose .
Eigenschaften
IUPAC Name |
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4?,5?,6-,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRTKRPEAMGAU-COJRLMGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CF)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CF)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747491 |
Source


|
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
CAS RN |
87586-05-8 |
Source


|
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


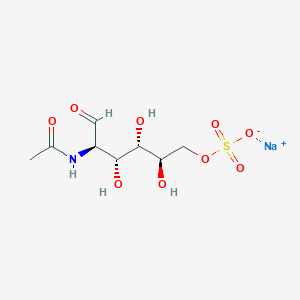

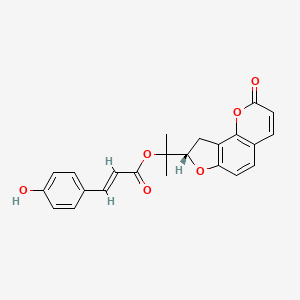

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)
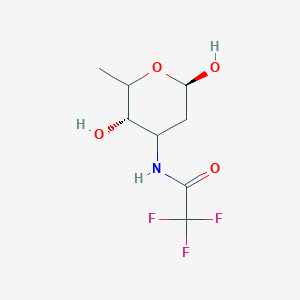
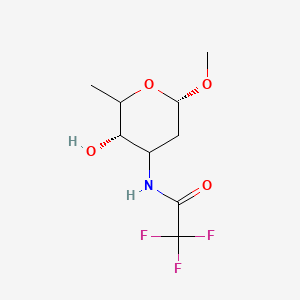
![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)

